molecular formula C12H18N4O B3340544 N'-hydroxy-2-(4-phenylpiperazin-1-yl)ethanimidamide CAS No. 720706-16-1

N'-hydroxy-2-(4-phenylpiperazin-1-yl)ethanimidamide

Cat. No.: B3340544
CAS No.: 720706-16-1
M. Wt: 234.30 g/mol
InChI Key: TZUXXQXVGHTXSL-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

N’-hydroxy-2-(4-phenylpiperazin-1-yl)ethanimidamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, reduction may yield amines, and substitution may yield various substituted derivatives .

Properties

CAS No.

720706-16-1

Molecular Formula

C12H18N4O

Molecular Weight

234.30 g/mol

IUPAC Name

N'-hydroxy-2-(4-phenylpiperazin-1-yl)ethanimidamide

InChI

InChI=1S/C12H18N4O/c13-12(14-17)10-15-6-8-16(9-7-15)11-4-2-1-3-5-11/h1-5,17H,6-10H2,(H2,13,14)

InChI Key

TZUXXQXVGHTXSL-UHFFFAOYSA-N

Isomeric SMILES

C1CN(CCN1C/C(=N/O)/N)C2=CC=CC=C2

SMILES

C1CN(CCN1CC(=NO)N)C2=CC=CC=C2

Canonical SMILES

C1CN(CCN1CC(=NO)N)C2=CC=CC=C2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N'-hydroxy-2-(4-phenylpiperazin-1-yl)ethanimidamide
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N'-hydroxy-2-(4-phenylpiperazin-1-yl)ethanimidamide
Reactant of Route 3
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N'-hydroxy-2-(4-phenylpiperazin-1-yl)ethanimidamide
Reactant of Route 4
N'-hydroxy-2-(4-phenylpiperazin-1-yl)ethanimidamide

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